molecular formula C22H24ClN3O4 B12990633 2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide

2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B12990633
M. Wt: 429.9 g/mol
InChI Key: FCWRKMDUMLXVHN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide is a complex organic compound with a molecular formula of C22H24ClN3O4 and a molecular weight of 429.9 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a nitro-phenylcarbamoyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine to form 2-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide include:

  • 2-Chloro-N-cyclododecyl-5-nitrobenzamide
  • 2-Chloro-N-cyclopentyl-5-nitrobenzamide
  • 2-Chloro-N-(2-methylphenyl)-5-nitrobenzamide

These compounds share similar structural features but differ in the nature of the substituents on the benzamide moiety. The unique combination of the cyclohexyl group and the nitro-phenylcarbamoyl group in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-N-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C22H24ClN3O4/c1-15-11-12-17(26(29)30)13-20(15)24-21(27)14-25(16-7-3-2-4-8-16)22(28)18-9-5-6-10-19(18)23/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,24,27)

InChI Key

FCWRKMDUMLXVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2CCCCC2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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